Cas no 896304-37-3 (N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide)

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide is a synthetic organic compound featuring a benzodioxin moiety linked to a pyrrolidinone core via an amide bond, further substituted with a methoxybenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting neurological or inflammatory pathways due to the benzodioxin and pyrrolidinone motifs. The compound's rigid heterocyclic framework may enhance binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Analytical characterization confirms high purity and stability, supporting its use in research applications.
N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide structure
896304-37-3 structure
Product Name:N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide
CAS No:896304-37-3
MF:C20H20N2O5
MW:368.383205413818
CID:6374848
PubChem ID:16802834
Update Time:2025-10-28

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide
    • Benzamide, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-2-methoxy-
    • 896304-37-3
    • AKOS024658539
    • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
    • F2539-1079
    • N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide
    • Inchi: 1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)20(24)21-13-10-19(23)22(12-13)14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24)
    • InChI Key: UWDZKFGXEBLCOR-UHFFFAOYSA-N
    • SMILES: C(NC1CC(=O)N(C2=CC=C3OCCOC3=C2)C1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 368.13722174g/mol
  • Monoisotopic Mass: 368.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 679.3±55.0 °C(Predicted)
  • pka: 13.52±0.20(Predicted)

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide Pricemore >>

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Additional information on N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2-methoxybenzamide

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-Oxopyrrolidin-3-Yl)-2-Methoxybenzamide: A Comprehensive Overview

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-Oxopyrrolidin-3-Yl)-2-Methoxybenzamide (CAS No. 896304-37-3) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate molecular architecture, which includes a benzodioxin ring system, a pyrrolidone moiety, and a methoxy-substituted benzamide group. The combination of these structural elements contributes to its potential applications in drug design and material science.

Recent studies have highlighted the importance of benzodioxin derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The pyrrolidone group within this compound is particularly noteworthy as it is known to enhance bioavailability and stability in physiological conditions. Additionally, the presence of a methoxy group on the benzamide moiety introduces electron-donating effects, which can influence the compound's reactivity and selectivity in biochemical environments.

One of the most exciting developments involving this compound is its potential role in the development of new therapeutic agents. Researchers have explored its ability to act as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-Yl)-5-Oxopyrrolidin-Yl)-2-Methoxybenzamide can serve as a lead compound for designing protease inhibitors, which are critical in targeting pathological processes associated with these conditions.

Moreover, the compound's structural versatility has led to its investigation in the field of materials science. Its ability to form stable complexes with metal ions has made it a candidate for applications in catalysis and sensor technology. For example, recent research has shown that this compound can act as a ligand in metalloenzyme mimics, facilitating efficient catalytic reactions under mild conditions.

In terms of synthesis, the preparation of N-(2,3-dihydro-1,4-benzodioxin-Yl)-5-Oxopyrrolidin-Yl)-2-Methoxybenzamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the benzodioxin ring system through oxidative coupling reactions and the subsequent incorporation of the pyrrolidone and benzamide groups via amide bond formation. These steps require precise control over reaction conditions to ensure high yields and product purity.

The compound's properties also make it an interesting subject for computational studies. Researchers have employed molecular modeling techniques to investigate its electronic structure and interactions with biological targets. These studies have provided valuable insights into its potential binding modes and pharmacokinetic profiles, further underscoring its promise as a lead compound for drug discovery.

In conclusion, N-(2,3-dihydro-YL)-5-Oxopyrrolidin-YL)-2-Methoxybenzamide (CAS No. 896304-X-X) represents a fascinating example of how complex organic molecules can be harnessed for diverse applications in science and medicine. Its unique structure and functional groups position it as a valuable tool for advancing our understanding of molecular interactions and developing innovative solutions to pressing healthcare challenges.

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